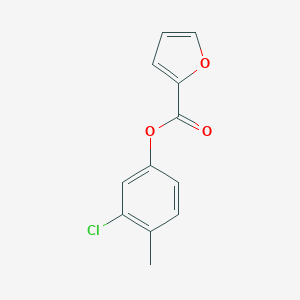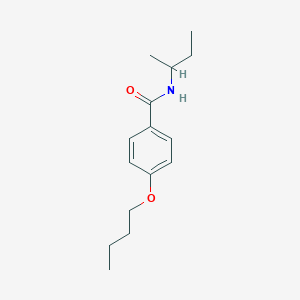![molecular formula C14H14N2O3 B267248 N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267248.png)
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide (ECAF) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. ECAF is a member of the furamide family of compounds and has been shown to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide is not fully understood, but it is thought to act as a positive allosteric modulator of ion channels and receptors. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to increase the activity of Kv1.3 by shifting the voltage dependence of channel activation to more negative potentials. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has also been shown to increase the activity of KCa3.1 by increasing the sensitivity of the channel to intracellular calcium.
Biochemical and Physiological Effects:
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of T cell proliferation, the reduction of inflammation, and the modulation of neurotransmitter release. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to inhibit the proliferation of T cells by blocking the activity of Kv1.3, which is required for T cell activation. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has also been shown to reduce inflammation by inhibiting the activity of KCa3.1, which is involved in the activation of immune cells. Finally, N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to modulate neurotransmitter release by binding to the adenosine A2A receptor and the cannabinoid CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide in lab experiments is its specificity for ion channels and receptors. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to have a high degree of selectivity for Kv1.3 and KCa3.1, making it a useful tool for studying the activity of these channels in vitro. However, one limitation of using N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide is its relatively low potency. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has an EC50 value in the micromolar range, which may limit its usefulness in experiments requiring high potency compounds.
Direcciones Futuras
There are several future directions for research on N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of more potent analogs of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide that could be used as therapeutic agents. Another area of interest is the study of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide in animal models of disease, such as multiple sclerosis and Parkinson's disease. Finally, the development of new methods for the synthesis of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide could lead to more efficient production of the compound and its analogs.
Métodos De Síntesis
The synthesis of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide involves the reaction of 3-(ethylamino)benzoic acid with furan-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide is typically around 50%, and the purity of the compound can be confirmed using NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymes. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has also been shown to bind to the adenosine A2A receptor and the cannabinoid CB1 receptor, suggesting potential therapeutic applications in the treatment of neurological disorders.
Propiedades
Nombre del producto |
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
N-[3-(ethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-2-15-13(17)10-5-3-6-11(9-10)16-14(18)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) |
Clave InChI |
XZPBZQXHAUVMRJ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
SMILES canónico |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)

methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)